molecular formula C8H7ClN2O B1428255 (6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol CAS No. 1414864-05-3

(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol

Cat. No. B1428255
M. Wt: 182.61 g/mol
InChI Key: AFULHVWKJIKBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol, also known as 6-CIAP, is an organochlorine compound that has been studied extensively for its potential applications in scientific research. It is a colorless crystalline solid with a molecular weight of 229.58 g/mol and a melting point of 135-136°C. 6-CIAP is a derivative of the heterocyclic compound imidazopyridine, which is a five-membered ring containing nitrogen and carbon atoms. 6-CIAP has been studied for its potential as a synthetic intermediate, a biochemical probe, and a therapeutic agent.

Scientific Research Applications

Coordination Polymers and Supramolecular Frameworks

A study by Yin et al. (2021) explored the use of a derivative, 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid, for constructing coordination polymers. These polymers range from zero-dimensional complexes to one-dimensional coordination polymers, further assembled into porous three-dimensional supramolecular frameworks. This research highlights the role of solvents and ligand substituent groups in determining the dimensionality and structure of the resulting polymers, which could be significant for materials science and nanotechnology applications (Yin et al., 2021).

Fluorescent Molecular Rotors

Jadhav and Sekar (2017) synthesized a library of fluorescent molecular rotors (FMRs) by condensation of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties. These FMRs exhibit significant viscosity sensing properties, demonstrating their potential in creating sensitive sensors for biological and industrial applications (Jadhav & Sekar, 2017).

Phosphorescence Color Switching

Li and Yong (2019) investigated novel positional isomers of chloroimidazo[1,2-a]pyridin derivatives, demonstrating reversible phosphorescent color switching in response to acid-base vapor stimuli. This property is promising for developing dynamic functional materials in optoelectronics and sensing technologies (Li & Yong, 2019).

C-H Alkenylation in Organic Synthesis

Koubachi et al. (2008) presented a method for the direct C-H alkenylation of imidazo[1,2-a]pyridines using microwave irradiation. This process facilitates the synthesis of 3-alkenylimidazo[1,2-a]pyridines, including those with a chloro substituent at the 6-position, highlighting its utility in synthesizing polyfunctional compounds efficiently (Koubachi et al., 2008).

Magnetic Properties of Hydrochloride Crystals

Yong, Zhang, and She (2013) explored the structural and magnetic properties of hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical. Their work contributes to understanding the relationship between crystal-stacking structures and magnetic properties, which is crucial for material science and magnetic material development (Yong, Zhang, & She, 2013).

properties

IUPAC Name

(6-chloroimidazo[1,2-a]pyridin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-6-1-2-8-10-3-4-11(8)7(6)5-12/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFULHVWKJIKBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256574
Record name Imidazo[1,2-a]pyridine-5-methanol, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol

CAS RN

1414864-05-3
Record name Imidazo[1,2-a]pyridine-5-methanol, 6-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414864-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-5-methanol, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
Reactant of Route 3
(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
Reactant of Route 4
Reactant of Route 4
(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
Reactant of Route 5
(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol
Reactant of Route 6
Reactant of Route 6
(6-Chloroimidazo[1,2-a]pyridin-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.